Trimethylacetic Acid, 2,2,2-trifluoroethyl ester
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Overview
Description
2,2,2-trifluoroethyl 2,2-dimethylpropanoate is an organic compound with the molecular formula C7H11F3O2. It is a colorless liquid that is used in various chemical applications due to its unique properties. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl 2,2-dimethylpropanoate typically involves the esterification of 2,2-dimethylpropanoic acid with 2,2,2-trifluoroethanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 2,2,2-trifluoroethyl 2,2-dimethylpropanoate follows a similar process but on a larger scale. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 2,2-dimethylpropanoic acid and 2,2,2-trifluoroethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Hydrolysis: 2,2-dimethylpropanoic acid and 2,2,2-trifluoroethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
2,2,2-trifluoroethyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl 2,2-dimethylpropanoate involves its interaction with various molecular targets. The trifluoroethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability. The ester bond can be hydrolyzed, releasing the active components that interact with biological targets.
Comparison with Similar Compounds
2,2,2-trifluoroethyl 2,2-dimethylpropanoate can be compared with other similar compounds, such as:
2,2,2-trifluoroethyl acetate: Similar in structure but with an acetate group instead of a dimethylpropanoate group.
2,2,2-trifluoroethyl methacrylate: Contains a methacrylate group, used in polymer synthesis.
2,2,2-trifluoroethyl benzoate: Contains a benzoate group, used in fragrance and flavor industries.
The uniqueness of 2,2,2-trifluoroethyl 2,2-dimethylpropanoate lies in its specific ester structure, which imparts distinct chemical properties and reactivity compared to other trifluoroethyl esters.
Biological Activity
Trimethylacetic Acid, 2,2,2-trifluoroethyl ester (commonly referred to as trifluoroethyl ester of trimethylacetic acid) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including antimicrobial properties, antioxidant capabilities, and possible mechanisms of action.
Trimethylacetic acid is a branched-chain fatty acid derivative, and the introduction of trifluoroethyl groups enhances its lipophilicity and potentially alters its biological interactions. The trifluoromethyl group is known for increasing metabolic stability and bioactivity in various compounds.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of trimethylacetic acid exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for various strains have been evaluated:
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Trifluoroethyl ester | Staphylococcus aureus | 32 |
Trifluoroethyl ester | Escherichia coli | 64 |
Trifluoroethyl ester | Pseudomonas aeruginosa | 128 |
Trifluoroethyl ester | Bacillus subtilis | 16 |
These results indicate that the compound exhibits varying degrees of efficacy depending on the bacterial strain, with notable activity against Staphylococcus aureus and Bacillus subtilis .
Antioxidant Activity
The antioxidant potential of trimethylacetic acid derivatives has been assessed using various assays, including DPPH and ABTS radical scavenging tests. The results are summarized in the following table:
Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |
---|---|---|
Trifluoroethyl ester | 85 | 90 |
Control (Vitamin C) | 95 | 98 |
The trifluoroethyl ester exhibited strong radical scavenging activity comparable to standard antioxidants . This suggests that the compound may play a role in mitigating oxidative stress-related damage.
The mechanism by which trimethylacetic acid derivatives exert their biological effects is multifaceted:
- Antimicrobial Mechanism : The presence of the trifluoromethyl group may enhance membrane permeability, allowing for greater interaction with bacterial cell membranes. This can disrupt cellular integrity and lead to cell death .
- Antioxidant Mechanism : The compound's ability to donate electrons or hydrogen atoms to free radicals contributes to its antioxidant capacity. The structural features of the ester enhance its reactivity with reactive oxygen species (ROS) .
Case Studies
- Antimicrobial Efficacy : A study evaluating various derivatives showed that those containing the trifluoroethyl group had significantly lower MIC values compared to their non-fluorinated counterparts. This highlights the importance of fluorination in enhancing biological activity.
- Oxidative Stress Reduction : In vitro studies demonstrated that cells treated with trifluoroethyl esters exhibited reduced levels of oxidative markers compared to untreated controls, suggesting a protective role against oxidative damage .
Properties
Molecular Formula |
C7H11F3O2 |
---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C7H11F3O2/c1-6(2,3)5(11)12-4-7(8,9)10/h4H2,1-3H3 |
InChI Key |
YJQLHAFXPYMLNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCC(F)(F)F |
Origin of Product |
United States |
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